1-Bromo-4-(2-bromoethyl)-2-fluorobenzene
Overview
Description
1-Bromo-4-(2-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F. It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene typically involves the bromination of 4-(2-bromoethyl)-2-fluorobenzene. This can be achieved through the following steps:
Starting Material: 4-(2-bromoethyl)-2-fluorobenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4-(2-ethyl)-2-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 4-(2-hydroxyethyl)-2-fluorobenzene, 4-(2-cyanoethyl)-2-fluorobenzene, or 4-(2-aminoethyl)-2-fluorobenzene.
Oxidation: Formation of 4-(2-bromoethyl)-2-fluorobenzoic acid or other oxidized products.
Reduction: Formation of 4-(2-ethyl)-2-fluorobenzene.
Scientific Research Applications
1-Bromo-4-(2-bromoethyl)-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism may vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-bromoethyl)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Bromo-2-fluorobenzyl bromide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
2-Bromo-4-fluorotoluene: Contains a methyl group instead of an ethyl group, influencing its physical and chemical properties.
Properties
IUPAC Name |
1-bromo-4-(2-bromoethyl)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDZUTNHTBDHOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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